molecular formula C12H16N2O2 B2357642 3-Amino-1-(4-methoxyphenyl)piperidin-2-one CAS No. 1341478-69-0

3-Amino-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B2357642
CAS No.: 1341478-69-0
M. Wt: 220.272
InChI Key: GSQOUHCJKCYNPU-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O2. It is a piperidinone derivative, characterized by the presence of an amino group at the third position and a methoxyphenyl group at the first position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)piperidin-2-one typically involves the reaction of 4-methoxyphenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including hydrolysis and cyclization, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, amines, and oxo derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-1-(4-methoxyphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methoxyphenyl)piperidin-2-one is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. This structural feature can also influence its biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOUHCJKCYNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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